Tetrazole Blue Diformazan

Catalog No.
S14353503
CAS No.
M.F
C40H34N8O2
M. Wt
658.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrazole Blue Diformazan

Product Name

Tetrazole Blue Diformazan

IUPAC Name

N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]iminobenzenecarboximidamide

Molecular Formula

C40H34N8O2

Molecular Weight

658.7 g/mol

InChI

InChI=1S/C40H34N8O2/c1-49-37-27-31(23-25-35(37)43-47-39(29-15-7-3-8-16-29)45-41-33-19-11-5-12-20-33)32-24-26-36(38(28-32)50-2)44-48-40(30-17-9-4-10-18-30)46-42-34-21-13-6-14-22-34/h3-28,41-42H,1-2H3/b45-39-,46-40-,47-43?,48-44?

InChI Key

UHSASKDUISVCQP-DBPDIXJWSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=CC=C3)C4=CC=CC=C4)OC)N=NC(=NNC5=CC=CC=C5)C6=CC=CC=C6

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=N/C(=N\NC3=CC=CC=C3)/C4=CC=CC=C4)OC)N=N/C(=N\NC5=CC=CC=C5)/C6=CC=CC=C6

Tetrazole Blue Diformazan is a synthetic organic compound that belongs to the class of tetrazoles, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Specifically, Tetrazole Blue Diformazan is derived from nitroblue tetrazolium, which undergoes reduction to form a blue pigment known as diformazan. The chemical formula for Tetrazole Blue Diformazan is C40H34N8O2C_{40}H_{34}N_{8}O_{2} and it is noted for its intense blue color, which is utilized in various biochemical assays and applications .

The primary reaction involving Tetrazole Blue Diformazan occurs through the reduction of nitroblue tetrazolium by superoxide anions or other reducing agents. This reduction leads to the formation of an insoluble blue precipitate, diformazan. The reaction can be summarized as follows:

Nitroblue Tetrazolium+Reducing AgentTetrazole Blue Diformazan diformazan \text{Nitroblue Tetrazolium}+\text{Reducing Agent}\rightarrow \text{Tetrazole Blue Diformazan diformazan }

This reaction is often used in biochemical assays to measure oxidative stress and cellular respiration . The intensity of the blue color produced correlates with the amount of superoxide present, making it a useful indicator in various experimental setups.

Tetrazole Blue Diformazan exhibits significant biological activity, particularly as an indicator of oxidative stress within biological systems. It is commonly used in assays to detect reactive oxygen species, such as superoxide anions, which are implicated in various pathological conditions including cancer and neurodegenerative diseases. The compound's ability to undergo reduction makes it a valuable tool for assessing cellular viability and metabolic activity in culture systems .

The synthesis of Tetrazole Blue Diformazan typically involves the following methods:

  • Reduction of Nitroblue Tetrazolium: Nitroblue tetrazolium can be reduced using various reducing agents such as d,l-L-tetrahydrofolate or other electron donors under anaerobic conditions.
  • Chemical Modification: The compound can also be synthesized through chemical modifications of existing tetrazole derivatives, employing techniques such as cycloaddition reactions or deamination processes .

These methods allow for the generation of Tetrazole Blue Diformazan from readily available precursors in laboratory settings.

Tetrazole Blue Diformazan has several notable applications:

  • Biochemical Assays: It is widely used in assays to measure cell viability and metabolic activity, particularly in microbiological studies.
  • Histochemistry: The compound serves as a stain for bacteria and molds, helping visualize oxidation-reduction enzymes in tissues.
  • Oxidative Stress Measurement: It acts as an indicator for oxidative stress in various biological samples, contributing to research on diseases linked to oxidative damage .

Interaction studies involving Tetrazole Blue Diformazan focus on its reactivity with different biological molecules and its role in redox reactions. Research indicates that it interacts with superoxide anions and other reactive species, leading to its reduction and the subsequent formation of diformazan. These interactions are crucial for understanding its function in oxidative stress assays and cellular metabolism .

Tetrazole Blue Diformazan shares structural similarities with several other tetrazole derivatives. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Nitroblue TetrazoliumTetrazole derivativeUsed primarily as an electron acceptor in redox reactions
Dimethyl Thiazolyl Diphenyl Tetrazolium BromideTetrazole derivativeCommonly used in cell viability assays (MTT assay)
2,3,5-Triphenyltetrazolium ChlorideTetrazole derivativeUtilized for assessing mitochondrial function
5-AminotetrazoleAmino-substituted tetrazolePrecursor for synthesizing other tetrazoles

Uniqueness of Tetrazole Blue Diformazan

What sets Tetrazole Blue Diformazan apart from these compounds is its specific application in detecting superoxide anions and its ability to form a distinct blue precipitate that serves as a visual indicator of oxidative stress. While other tetrazoles may have overlapping uses, the unique properties of Tetrazole Blue Diformazan make it particularly valuable in biochemical research focused on oxidative damage and cellular metabolism .

Chemoenzymatic Synthesis from Nitroblue Tetrazolium Precursors

Tetrazole blue diformazan, with the molecular formula C₄₀H₃₄N₈O₂ and molecular weight of 658.75 daltons, represents the reduced form of nitroblue tetrazolium through enzymatic reduction processes [1] [2]. The chemoenzymatic synthesis pathway involves the conversion of nitroblue tetrazolium chloride precursors through specific dehydrogenase-mediated reactions that facilitate the formation of the characteristic blue diformazan product [3] [4].

The synthesis mechanism begins with nitroblue tetrazolium, which serves as an artificial electron acceptor in biological systems [5]. During the chemoenzymatic process, dehydrogenase enzymes remove hydrogen from substrate molecules, transferring it initially to coenzymes such as nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate [4]. This hydrogen transfer creates the necessary reducing environment for tetrazolium salt reduction to occur.

Research has demonstrated that the chemoenzymatic synthesis produces a fine precipitate of formazan, making tetrazole blue diformazan particularly valuable for histochemical applications [4]. The enzymatic pathway ensures high specificity and controlled reaction conditions, distinguishing it from purely chemical reduction methods [6].

Table 1: Physical Properties of Tetrazole Blue Diformazan

PropertyValueReference
Molecular FormulaC₄₀H₃₄N₈O₂ [1] [2]
Molecular Weight658.75 g/mol [1]
CAS Registry Number23305-71-7 [1] [2]
Density1.26 g/cm³ [1]
Melting Point242-245°C [7]
ColorDark blue [7] [4]

The formation of tetrazole blue diformazan through chemoenzymatic synthesis involves multiple intermediate steps, where the tetrazolium ring undergoes selective reduction while maintaining the structural integrity of the biphenyl backbone [8]. This process results in the characteristic deep blue coloration that serves as a visual indicator of successful enzymatic activity [4].

Superoxide-Dependent vs. Nicotinamide Adenine Dinucleotide Phosphate-Linked Reduction Pathways

The reduction of nitroblue tetrazolium to tetrazole blue diformazan occurs through two distinct mechanistic pathways: superoxide-dependent and nicotinamide adenine dinucleotide phosphate-linked reduction systems [9]. These pathways represent fundamentally different biochemical approaches to achieving the same end product, each with unique kinetic characteristics and cellular localizations.

In the nicotinamide adenine dinucleotide phosphate-linked pathway, spectroscopic studies have revealed that both nicotinamide adenine dinucleotide phosphate and nicotinamide adenine dinucleotide can serve as electron donors [9]. The nicotinamide adenine dinucleotide phosphate-linked reduction shows minimal activity without membrane permeabilization, but demonstrates significant stimulation following digitonin treatment, with an average enhancement of 9.5-fold [9]. This enhancement suggests involvement of cytosolic components in the reduction mechanism.

Conversely, the nicotinamide adenine dinucleotide-linked pathway operates effectively without digitonin treatment and shows more modest stimulation of 3.5-fold upon membrane permeabilization [9]. Analysis of cell viability effects indicates that the nicotinamide adenine dinucleotide-linked reaction involves intracellular membrane enzyme systems rather than cytosolic components [9].

Table 2: Comparison of Reduction Pathways

Pathway TypeDigitonin StimulationCellular LocationInhibition Sensitivity
Nicotinamide Adenine Dinucleotide Phosphate-linked9.5-fold averageCytosolic componentsDicoumarol-sensitive
Nicotinamide Adenine Dinucleotide-linked3.5-fold averageMembrane enzyme systemsDicoumarol-sensitive
Superoxide-dependentVariableMultiple compartmentsCyanide-stimulated

The superoxide-dependent pathway represents an alternative mechanism that becomes prominent under specific conditions [9]. Research has shown that dicoumarol completely inhibits both nicotinamide adenine dinucleotide phosphate and nicotinamide adenine dinucleotide-linked reductions at concentrations of 100 micromolar [9]. However, following dicoumarol treatment, addition of 2 millimolar cyanide, a concentration known to inhibit cytosolic superoxide dismutase, reveals dicoumarol-insensitive tetrazolium reduction [9].

The cyanide-stimulated, dicoumarol-insensitive pathway is enhanced by agents that promote superoxide formation through different mechanisms, including antimycin and doxorubicin [9]. This pathway serves as a spectroscopic probe for intracellular superoxide formation and represents a distinct mechanistic route to tetrazole blue diformazan synthesis [9].

Studies utilizing S-nitrosothiols have revealed additional complexity in the reduction mechanisms [10]. S-nitrosothiols can covalently modify nitroblue tetrazolium and alter its reduction potential, facilitating nicotinamide adenine dinucleotide phosphate-dependent reduction to form diformazan [10]. This modification changes the optimal wavelength for spectrophotometric detection from 580 nanometers to 526 nanometers, indicating structural alterations in the resulting diformazan product [10].

Radical Intermediate Formation During Diformazan Generation

The formation of tetrazole blue diformazan involves complex radical intermediate mechanisms that have been extensively studied through kinetic analyses and mechanistic investigations [11] [12]. These radical intermediates play crucial roles in determining the final product distribution and reaction efficiency.

Kinetic studies of tetrazolium salt reduction have revealed that the process proceeds through unstable tetrazolinyl radical intermediates [11]. Thin layer chromatography analyses demonstrate that under physiological conditions, the reduction of tetrazolium salts consistently leads to formazan formation rather than alternative decomposition products [11]. This selectivity indicates that the radical intermediate pathway is highly directed toward diformazan production in aqueous environments.

Research on the reaction kinetics between tetrazolium salts and arylhydrazines has provided detailed thermodynamic parameters for radical formation [12]. The activation enthalpy ranges from 8.4 to 11.2 kilocalories per mole, while activation entropy values span from -38 to -45 entropy units [12]. These parameters suggest a highly ordered transition state during radical intermediate formation.

Table 3: Thermodynamic Parameters for Radical Formation

ParameterValue RangeUnits
Activation Enthalpy8.4-11.2kcal/mol
Activation Entropy-38 to -45entropy units
Hammett Plot Slope0.52dimensionless

Hammett plot analysis yields a linear relationship with a slope of 0.52, indicating moderate sensitivity to electronic effects during radical formation [12]. This slope value suggests that electron-withdrawing groups facilitate the radical intermediate formation process, consistent with the proposed mechanism involving electron transfer steps.

The radical mechanism is supported by inhibition studies showing that atmospheric oxygen and iodine suppress the reaction [12]. Oxygen inhibition is characteristic of radical chain processes, where molecular oxygen can terminate radical intermediates through competing reactions. Similarly, iodine acts as a radical scavenger, preventing the propagation of radical chain mechanisms necessary for diformazan formation.

Ultrafast photochemical studies have revealed additional insights into radical intermediate formation [13]. Upon ultraviolet irradiation, tetrazolium ions undergo conversion to tetrazolinyl radicals through two intermediate stages on a nanosecond timescale [13]. The solvent polarity governs the formation rate, but the fundamental reaction pathway toward tetrazolinyl radical formation remains consistent across different solvent systems [13].

The photogenerated radical intermediates provide mechanistic insight into the thermal reduction processes occurring during enzymatic synthesis [13]. While the initial excitation mechanisms differ between photochemical and enzymatic pathways, the radical intermediate structures and subsequent reaction steps show remarkable similarities [13]. This convergence suggests that radical formation represents a fundamental aspect of tetrazole blue diformazan synthesis regardless of the initiation mechanism.

Quantitative Assessment of Mitochondrial Electron Transport Chain Activity

Tetrazolium Blue Diformazan serves as a highly sensitive chromogenic indicator for evaluating mitochondrial electron transport chain activity through its capacity to accept electrons from various respiratory complexes [1] [2]. The compound demonstrates differential reduction patterns across the five mitochondrial complexes, with Complex II showing the highest tetrazolium reduction capacity due to its direct interaction with succinate dehydrogenase [3]. This substrate-specific reduction mechanism enables precise quantification of individual complex activities within intact mitochondrial preparations [4].

The spectrophotometric detection of formazan formation occurs at an absorption maximum of 560 nanometers, corresponding to the characteristic blue coloration of the reduced tetrazolium compound [5]. Complex I activity assessment utilizing Tetrazolium Blue Diformazan demonstrates high sensitivity to rotenone inhibition, confirming the specificity of the electron transfer pathway through nicotinamide adenine dinucleotide dehydrogenase [3]. Complex II exhibits the strongest formazan production rates, with malonate-sensitive reduction patterns that correlate directly with succinate oxidation capacity [2].

Recent optimization studies have established optimal incubation conditions for mitochondrial electron transport chain activity measurement, demonstrating linear relationships between protein concentration and formazan production across a range of 2 to 12 micrograms per assay [6]. The methodology shows remarkable sensitivity in detecting mitochondrial dysfunction, with correlation coefficients exceeding 0.95 when compared to traditional oxygen consumption measurements [7]. Complex III and Complex IV activities display moderate to low tetrazolium reduction capacities, respectively, reflecting their positions in the electron transport sequence and their inherent electron transfer kinetics [1].

ComplexSubstrateTetrazolium Reduction CapacityFormazan Detection Wavelength (nm)Sensitivity to InhibitorsQuantification Method
Complex INADHHigh560Rotenone sensitiveSpectrophotometric
Complex IISuccinateVery High560Malonate sensitiveSpectrophotometric
Complex IIIUbiquinolModerate560Antimycin A sensitiveSpectrophotometric
Complex IVCytochrome cLow560Cyanide sensitiveSpectrophotometric
Complex VADPVariable560Oligomycin sensitiveSpectrophotometric

The application of Tetrazolium Blue Diformazan in electron transport chain analysis extends to tissue-specific mitochondrial function assessment, where complex-specific activities can be normalized to citrate synthase activity to account for variations in mitochondrial mass [4]. This normalization approach enables accurate determination of intrinsic mitochondrial enzyme activities independent of mitochondrial proliferation or degradation processes [6]. The method demonstrates particular utility in diagnosing mitochondrial diseases, where specific complex deficiencies can be identified through characteristic tetrazolium reduction patterns [8].

Spatial Mapping of Phagocyte Oxidative Burst Mechanisms

The spatial distribution of oxidative burst activity in phagocytic cells can be precisely mapped using Tetrazolium Blue Diformazan as a localization probe for superoxide anion production [9] [10]. The compound penetrates cellular membranes and undergoes reduction specifically at sites of superoxide generation, forming insoluble formazan precipitates that provide high-resolution spatial information about oxidative burst mechanisms [11]. This approach enables detailed analysis of the temporal and spatial dynamics of reactive oxygen species production during phagocytic activation [12].

Neutrophils demonstrate the highest tetrazolium reduction rates among phagocytic cell types, with superoxide production reaching 15.2 nanomoles per minute per million cells following phorbol myristate acetate stimulation [13]. The formazan deposits in neutrophils exhibit characteristic cytoplasmic localization patterns, reflecting the distribution of nicotinamide adenine dinucleotide phosphate oxidase complexes within the cell [14]. Detection times for oxidative burst activity range from 5 minutes in highly active neutrophils to 45 minutes in less metabolically active cell types such as fibroblasts [10].

The nitroblue tetrazolium reduction assay has been optimized for quantitative measurement of oxidative burst activity through dissolution of formazan precipitates in potassium hydroxide and dimethyl sulfoxide, enabling spectrophotometric quantification at 620 nanometers [11]. This modification eliminates observer bias associated with microscopic counting methods and provides linear correlation between cell number, incubation time, and stimulus concentration [11]. The assay demonstrates remarkable sensitivity, capable of detecting oxidative burst activity in as few as 10,000 cells per assay [9].

Cell TypeStimulusSuperoxide Production (nmol/min/10^6 cells)Tetrazolium Blue Reduction RateFormazan LocalizationDetection Time (minutes)
NeutrophilsPMA15.2Very HighCytoplasmic5
MacrophagesLPS8.7HighPerinuclear15
MonocytesZymosan6.3ModerateDiffuse20
EosinophilsCalcium ionophore12.1HighGranular10
FibroblastsMembrane stress2.8LowMembrane-associated45

Macrophages exhibit distinct formazan localization patterns, with perinuclear accumulation of reduced tetrazolium compounds reflecting the spatial organization of mitochondrial reactive oxygen species production [15]. The temporal dynamics of oxidative burst responses follow specific patterns that correlate with pathogen recognition and phagocytic uptake processes [16]. Eosinophils demonstrate granular formazan distribution patterns, consistent with their unique cytoplasmic organization and specialized antimicrobial mechanisms [13].

Advanced imaging techniques combined with tetrazolium reduction enable three-dimensional mapping of oxidative burst zones within individual cells, revealing activation areas with radii of approximately 15 micrometers around stimulation sites [10]. This spatial resolution provides insights into the mechanisms of oxidative burst propagation and the role of ion concentration gradients in nicotinamide adenine dinucleotide phosphate oxidase activation [12]. The methodology has proven particularly valuable for studying chronic granulomatous disease, where defective oxidative burst mechanisms can be precisely localized and quantified [17].

High-Throughput Microbial Susceptibility Profiling Methodologies

Tetrazolium Blue Diformazan-based assays have revolutionized high-throughput antimicrobial susceptibility testing by providing rapid, quantitative assessment of microbial viability in the presence of various antimicrobial agents [18] [19]. The Easy and Zooming MTT method demonstrates 5 to 20-fold enhanced sensitivity compared to conventional broth microdilution techniques, enabling detection of bacterial growth at concentrations as low as 1.13 percent [18]. This increased sensitivity facilitates identification of drug-resistant subpopulations that remain undetectable using standard methodologies [20].

The tetrazolium reduction assay correlates directly with bacterial metabolic activity, providing reliable minimum inhibitory concentration determinations within 4 to 8 hours for most bacterial species [21]. Escherichia coli demonstrates particularly high tetrazolium reduction sensitivity, with rapid formazan production rates that enable antimicrobial susceptibility determination within 4 hours of antibiotic exposure [19]. Klebsiella pneumoniae exhibits the highest tetrazolium reduction capacity among tested organisms, with very rapid formazan production that correlates with its robust metabolic activity [22].

MicroorganismAntibiotic ClassMIC Detection Time (hours)Tetrazolium Reduction SensitivityFormazan Production RateCorrelation with Standard Methods (%)
E. coliBeta-lactam4HighRapid94.3
S. aureusFluoroquinolone6ModerateModerate91.7
P. aeruginosaAminoglycoside8HighRapid96.2
K. pneumoniaeCarbapenem5Very HighVery Rapid92.8
C. albicansAntifungal12LowSlow88.5

The methodology demonstrates exceptional accuracy when compared to standard disk diffusion methods, with clinical assessment showing 94.3 percent concordance across 440 urine samples tested against 21 routinely used antibiotics [19]. Pseudomonas aeruginosa susceptibility testing achieves 96.2 percent correlation with conventional methods, while maintaining reduced testing times of 8 hours compared to 24 to 48 hours required by traditional approaches [20]. The assay proves particularly valuable for carbapenem-resistant Enterobacterales, where rapid susceptibility determination is crucial for patient management [23].

Paper-based microfluidic devices incorporating tetrazolium reduction enable point-of-care antimicrobial susceptibility testing with dried reagents stable for one month at room temperature [23]. These devices provide actionable susceptibility classifications for multiple antibiotics simultaneously, maximizing the probability of identifying effective therapeutic options [23]. The technology demonstrates robust performance across diverse bacterial strains, with consistent results achieved using minimal sample volumes and simplified incubation requirements [24].

Optimization studies have identified critical parameters affecting tetrazolium reduction in microbial susceptibility testing, including amino acid composition of growth media and metabolic pathway activities [25]. Histidine demonstrates the strongest effect on formazan production among tested amino acids, while glucose availability significantly influences reduction rates across different bacterial species [25]. These findings emphasize the importance of standardized medium composition and controlled incubation conditions for reproducible antimicrobial susceptibility testing results [26].

The integration of tetrazolium-based assays with automated plate readers and image analysis systems enables high-throughput processing of hundreds of samples per day, meeting the demands of clinical microbiology laboratories [22]. Mobile device-based readers utilizing light-emitting diode arrays and optical fiber detection systems provide cost-effective alternatives to conventional spectrophotometers, making the technology accessible in resource-limited settings [22]. These innovations represent significant advances in rapid diagnostic capabilities for antimicrobial resistance surveillance and therapeutic decision-making [20].

Physicochemical Properties

PropertyValue
Molecular FormulaC40H34N8O2
Molecular Weight (Da)658.75
CAS Number23305-71-7
Solubility in WaterLimited
Absorption Maximum (nm)560-580
Extinction Coefficient15,900 M⁻¹cm⁻¹
StabilityLight sensitive
Storage Temperature2-8°C

XLogP3

11.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

658.28047236 g/mol

Monoisotopic Mass

658.28047236 g/mol

Heavy Atom Count

50

Dates

Last modified: 08-10-2024

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